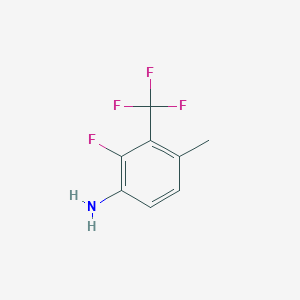

2-Fluoro-4-methyl-3-(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoro-4-methyl-3-(trifluoromethyl)aniline is an organic compound. It is a derivative of aniline, which is an aromatic amine . The trifluoromethyl group in this compound has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .

Molecular Structure Analysis

The molecular formula of this compound is C7H5F4N . The average mass is 179.115 Da and the monoisotopic mass is 179.035812 Da .Scientific Research Applications

Organic Synthesis and Catalysis

- Direct ortho-C-H Imidation : 2-Fluoro-5-(trifluoromethyl)aniline has been used as a monodentate transient directing group in Ruthenium(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process facilitates the efficient synthesis of quinazoline and fused isoindolinone scaffolds, demonstrating its utility in creating complex organic molecules (Wu et al., 2021).

Materials Science and Polymer Chemistry

- Aggregation-Induced Emission : Studies on cyano-substituted vinylacridine derivatives have shown that compounds like 2-Fluoro-4-methyl-3-(trifluoromethyl)aniline can form gels that exhibit fluorescence enhancement upon gelation. This property is crucial for developing sensors and materials with specific optical properties (Xue et al., 2017).

Sensor Development

- Dual Sensor for Aromatic Amine and Acid Vapor : The unique structural features of fluoro-substituted compounds allow for the development of materials capable of detecting specific chemical vapors. For example, films prepared from certain gels can serve as effective sensors for aromatic amines and volatile acids, highlighting the application of fluoro-substituted anilines in environmental monitoring (Xue et al., 2017).

Pharmaceutical Intermediates

- Antiproliferative Activity : Copper(II) and Palladium(II) complexes with this compound and other fluoro-substituted anilines have been studied for their structure and antiproliferative activity against certain cancer cell lines. These studies indicate the potential of fluoro-substituted anilines in the development of novel anticancer agents (Kasumov et al., 2016).

Trifluoromethylthiolation Reagents

- Development of Electrophilic Reagents : The trifluoromethylthio group is a significant structural motif in drug discovery due to its lipophilicity and electron-withdrawing properties. Research involving fluoro-substituted anilines has led to the development of new electrophilic trifluoromethylthiolating reagents, expanding the toolkit for modifying drug molecules to improve their properties (Shao et al., 2015).

Mechanism of Action

Target of Action

It is known to be an excellent precursor for the synthesis of various heterocyclic compounds .

Mode of Action

The ortho-substituted fluorine in 2-Fluoro-4-methyl-3-(trifluoromethyl)aniline can perform nucleophilic aromatic substitution . This property makes it an excellent precursor for the synthesis of various bicyclic and tricyclic heterocycles .

Biochemical Pathways

The compound is involved in the synthesis of various heterocycles such as quinoxalines, quinoline, benzoimidazotriazines, phenazines, and phenoxazines . These heterocycles play crucial roles in various biochemical pathways.

Pharmacokinetics

The presence of fluorine atoms in the molecule could potentially influence its pharmacokinetic properties, as fluorine is known to enhance the bioavailability of many drugs .

Result of Action

This compound can be used as a building block for ocfentanil derivatives, which are known to have analgesic effects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under an inert atmosphere to maintain its stability . Furthermore, the compound’s reactivity and physico-chemical behavior could be influenced by the presence of fluorine atoms .

Properties

IUPAC Name |

2-fluoro-4-methyl-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c1-4-2-3-5(13)7(9)6(4)8(10,11)12/h2-3H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOYXSAEVSJODM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-phenylbutanamide](/img/structure/B2928794.png)

![(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2928795.png)

![N-[[4-(2-Aminoethyl)phenyl]methyl]-7,8-dihydronaphthalene-2-carboxamide;hydrochloride](/img/structure/B2928796.png)

![2-methoxy-5-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)benzamide](/img/structure/B2928804.png)

![2-(2-(indolin-1-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2928810.png)

![4-[benzyl(methyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2928815.png)